rac 4-Hydroxymethyl Ambrisentan

Description

Structure

3D Structure

Properties

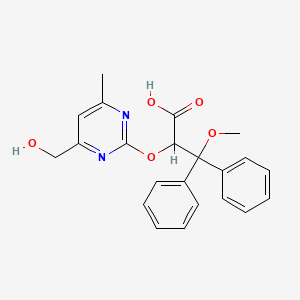

IUPAC Name |

2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDUAYPFMBRYSNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to rac 4-Hydroxymethyl Ambrisentan

This guide provides a comprehensive overview of the chemical and biological properties of rac 4-Hydroxymethyl Ambrisentan, a principal metabolite of the endothelin receptor antagonist, Ambrisentan. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, offering insights into its characterization, synthesis, and biological significance.

Introduction: The Significance of a Metabolite

Ambrisentan is a potent and selective endothelin type-A receptor antagonist utilized in the treatment of pulmonary arterial hypertension (PAH).[1][2] The metabolic fate of such therapeutic agents is of paramount importance in understanding their overall pharmacological profile, including efficacy and potential for drug-drug interactions. This compound emerges as a key metabolite in this context.[1][3] Its formation, subsequent biotransformation, and intrinsic activity contribute to the complete picture of Ambrisentan's disposition in the body. This guide will delve into the technical details of this compound, providing a foundational resource for its study and application in pharmaceutical research.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a metabolite is fundamental for its isolation, characterization, and synthesis.

Chemical Identity

-

Chemical Name: 2-[(6-Methyl-4-hydroxymethyl-pyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenyl propanoic acid[3]

-

Synonyms: this compound, Ambrisentan 4-Hydroxymethyl Analog Racemate[3][4]

-

Parent Drug: Ambrisentan[3]

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound and its parent compound, Ambrisentan, for comparative analysis.

| Property | This compound | Ambrisentan |

| Molecular Weight ( g/mol ) | 394.42[4][5] | 378.42 |

| Monoisotopic Mass (Da) | 394.15287181[6] | 378.15795719[1] |

| Topological Polar Surface Area (Ų) | 102[6] | 81.5[1] |

| XLogP3 | 2.6[6] | 3.8[1] |

| Melting Point (°C) | Not available | 165-168[1] |

| pKa | Not available | 4.0[1] |

| Solubility | Not available | Practically insoluble in aqueous solutions at low pH; solubility increases at higher pH.[1] |

Biological Disposition and Activity

This compound is a product of the phase I metabolism of Ambrisentan.

Metabolic Pathway

Ambrisentan is primarily metabolized through glucuronidation by UGTs 1A9S, 2B7S, and 1A3S. A lesser pathway involves oxidative metabolism by cytochrome P450 enzymes, specifically CYP3A4, CYP3A5, and CYP2C19, which leads to the formation of 4-hydroxymethyl ambrisentan.[1][7] This metabolite is then further glucuronidated to 4-hydroxymethyl ambrisentan glucuronide.[1][7] In plasma, the area under the curve (AUC) of 4-hydroxymethyl ambrisentan constitutes approximately 4% of the parent Ambrisentan AUC.[8][9][10]

Caption: Metabolic conversion of Ambrisentan.

Pharmacological Activity

The pharmacological activity of metabolites is a critical consideration. For 4-hydroxymethyl ambrisentan, its binding affinity for the human endothelin type-A (ETA) receptor is reported to be 64-fold less than that of the parent compound, Ambrisentan.[11] This suggests that it contributes minimally to the overall therapeutic effect of Ambrisentan.

Synthesis and Characterization

While this compound is commercially available for research purposes, understanding its synthesis is crucial for specialized applications and for the generation of isotopically labeled standards.[12]

Retrosynthetic Analysis

A plausible synthetic route would likely involve the synthesis of a hydroxylated pyrimidine intermediate, which is then coupled with the diphenylpropanoic acid backbone of Ambrisentan. The synthesis of Ambrisentan itself typically starts from benzophenone and involves several steps, including Darzens condensation and epoxide ring-opening.[13][14][15]

Caption: Retrosynthetic approach for this compound.

Analytical Characterization

The definitive identification and quantification of this compound necessitate robust analytical methodologies.

4.2.1 Chromatographic Methods

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques for the separation and quantification of Ambrisentan and its metabolites from biological matrices.[16][17][18] A sensitive and validated UPLC-MS/MS method has been developed for the simultaneous determination of Ambrisentan and (S)-4-hydroxymethyl ambrisentan in plasma.[19][20]

Experimental Protocol: UPLC-MS/MS for Quantification in Plasma [19]

-

Sample Preparation:

-

To a 100 µL plasma sample, add an internal standard.

-

Perform protein precipitation with acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

4.2.2 Spectroscopic Methods

While specific spectra for this compound are not widely published, its structural elucidation would rely on a combination of:

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the connectivity of atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be used to assign all proton and carbon signals definitively.[22][23]

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), carboxylic acid (-COOH), and ether (C-O-C) bonds.[22]

Conclusion and Future Perspectives

This compound is a well-defined, albeit minor, metabolite of Ambrisentan. Its chemical properties, metabolic pathway, and analytical determination methods are crucial for a comprehensive understanding of Ambrisentan's pharmacology. While its direct pharmacological contribution appears limited due to significantly reduced receptor affinity, its characterization remains vital for regulatory purposes and for a complete toxicological assessment.

Future research could focus on the experimental determination of its physicochemical properties, the development of a detailed and optimized synthetic protocol, and the investigation of any potential off-target activities. Such data would further solidify the knowledge base for this important metabolite.

References

-

Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ambrisentan 4-Hydroxymethyl Analog Racemate | CAS 1106685-84-0 - Veeprho. (n.d.). Retrieved January 16, 2026, from [Link]

-

CAS No : 1106685-84-0 | Product Name : this compound - Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Improved Synthesis Process of Ambrisentan and Darusentan. (n.d.). The Italian Association of Chemical Engineering. Retrieved January 16, 2026, from [Link]

-

CAS No : 1287096-42-7 | Chemical Name : this compound-d3 | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Label: AMBRISENTAN tablet, film coated - DailyMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and in vitro evaluation of ambrisentan analogues as potential endothelin receptor antagonists. (2014). PubMed. Retrieved January 16, 2026, from [Link]

-

Table 11.8 Mean Single-Dose and Steady-State Pharmacokinetic Parameters of - Ambrisentan (Population: PK) - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]

-

This compound | C22H22N2O5 | CID 25183520 - PubChem - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Showing metabocard for 4-Hydroxymethyl Ambrisentan (HMDB0259645) - Human Metabolome Database. (n.d.). Retrieved January 16, 2026, from [Link]

-

Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Ambrisentan | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

Letairis (ambrisentan) tablets, for oral use - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]

-

ambresan DS. (n.d.). Square Pharmaceuticals Ltd. Retrieved January 16, 2026, from [Link]

- CN103755569A - Preparation method for ambrisentan intermediate compound - Google Patents. (n.d.).

-

Synthesis of (+) -Ambrisentan - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

LC-ESI-MS/MS method for quantification of ambrisentan in plasma and application to rat pharmacokinetic study | Request PDF - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Process Research for (+)-Ambrisentan, an Endothelin-A Receptor Antagonist - ACS Publications. (2018). Retrieved January 16, 2026, from [Link]

-

Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed. (2018). Retrieved January 16, 2026, from [Link]

-

Ambrisentan 4-Hydroxymethyl Analog - Pharmace Research Laboratory. (n.d.). Retrieved January 16, 2026, from [Link]

- CN101801936B - Metabolites and derivatives of ambrisentan - Google Patents. (n.d.).

-

Isolation and Structural Characterization of a major degradation product of Ambrisentan using Q-TOF-MS, NMR and FTIR - Research Journal of Pharmacy and Technology. (n.d.). Retrieved January 16, 2026, from [Link]

-

Compound: AMBRISENTAN (CHEMBL1111) - ChEMBL - EMBL-EBI. (n.d.). Retrieved January 16, 2026, from [Link]

-

A Concise Review on Analytical Profile of Ambrisentan - Asian Journal of Pharmaceutical Analysis. (n.d.). Retrieved January 16, 2026, from [Link]

-

DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP- HPLC METHOD FOR DETERMINATION OF AMBRISENTAN IN BULK DRUGS. (n.d.). Retrieved January 16, 2026, from [Link]

-

RP-HPLC-PDA method for the analysis of ambrisentan in bulk drug and pharmaceutical dosage forms - IJCPS. (n.d.). Retrieved January 16, 2026, from [Link]

- WO2010091877A2 - Process for producing ambrisentan - Google Patents. (n.d.).

-

Ambrisentan - New Drug Approvals. (n.d.). Retrieved January 16, 2026, from [Link]

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. (2013). Retrieved January 16, 2026, from [Link]

-

Ambrisentan for the treatment of pulmonary arterial hypertension - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | C22H22N2O5 | CID 25183520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ambrisentan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. DailyMed - AMBRISENTAN tablet, film coated [dailymed.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. squarepharma.com.bd [squarepharma.com.bd]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. aidic.it [aidic.it]

- 14. researchgate.net [researchgate.net]

- 15. newdrugapprovals.org [newdrugapprovals.org]

- 16. ajpaonline.com [ajpaonline.com]

- 17. mjas.analis.com.my [mjas.analis.com.my]

- 18. ijcps.com [ijcps.com]

- 19. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. rjptonline.org [rjptonline.org]

- 23. bg.copernicus.org [bg.copernicus.org]

A Comprehensive Technical Guide to the Synthesis of rac 4-Hydroxymethyl Ambrisentan

This guide provides an in-depth exploration of a viable synthetic pathway for rac-4-Hydroxymethyl Ambrisentan, a primary metabolite of the endothelin receptor antagonist, Ambrisentan. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the core chemical transformations, discusses the rationale behind strategic choices, and provides detailed experimental protocols.

Introduction

Ambrisentan is a potent and selective endothelin type-A receptor antagonist utilized in the treatment of pulmonary arterial hypertension.[1] Its metabolism in vivo leads to several derivatives, with 4-Hydroxymethyl Ambrisentan being a significant oxidative metabolite.[1][2] The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic and drug metabolism studies, as well as for further pharmacological evaluation. This guide details a proposed multi-step synthesis of the racemic form of 4-Hydroxymethyl Ambrisentan, commencing from readily available starting materials.

The overarching synthetic strategy involves the preparation of a key heterocyclic intermediate, 2-chloro-4-(acetoxymethyl)-6-methylpyrimidine, followed by its coupling with the racemic carboxylic acid side chain, (±)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid. A final hydrolysis step unveils the target molecule.

Overall Synthesis Pathway

The synthesis is logically divided into two main stages: the preparation of the functionalized pyrimidine core and its subsequent coupling with the diphenylpropanoic acid moiety.

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of the Key Pyrimidine Intermediate

The initial phase of the synthesis focuses on constructing the 2-chloro-4-(acetoxymethyl)-6-methylpyrimidine. This intermediate is designed to have a leaving group (chloride) at the 2-position for the subsequent nucleophilic aromatic substitution (SNAr) reaction and a protected hydroxyl group on one of the methyl substituents.

Step 1.1: Chlorination of 4,6-Dimethyl-2-hydroxypyrimidine

The synthesis commences with the readily available 4,6-dimethyl-2-hydroxypyrimidine. The hydroxyl group at the 2-position is converted to a chloride, a more suitable leaving group for the subsequent coupling reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dimethyl-2-hydroxypyrimidine (1.0 eq).

-

Carefully add phosphorus oxychloride (5.0 eq) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4,6-dimethylpyrimidine.

Step 1.2: Radical Bromination of 2-Chloro-4,6-dimethylpyrimidine

Selective functionalization of one of the methyl groups is achieved through a radical bromination reaction. N-Bromosuccinimide (NBS) is employed as the bromine source, and a radical initiator such as azobisisobutyronitrile (AIBN) is used to initiate the reaction. The reaction is performed under anhydrous conditions to prevent side reactions.

Experimental Protocol:

-

Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene in a round-bottom flask.

-

Add N-bromosuccinimide (1.1 eq) and AIBN (0.1 eq) to the solution.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. The reaction can be initiated by shining a lamp on the flask.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-(bromomethyl)-6-methylpyrimidine, which can be used in the next step without further purification.

Step 1.3: Acetoxylation of 2-Chloro-4-(bromomethyl)-6-methylpyrimidine

The benzylic bromide is then converted to an acetate ester. This serves a dual purpose: it introduces the oxygen functionality and protects the resulting hydroxyl group during the subsequent coupling step. Potassium acetate is used as the nucleophile in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol:

-

Dissolve the crude 2-chloro-4-(bromomethyl)-6-methylpyrimidine (1.0 eq) in DMF.

-

Add potassium acetate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford 2-chloro-4-(acetoxymethyl)-6-methylpyrimidine.

Part 2: Synthesis of the Diphenylpropanoic Acid Moiety

The synthesis of the racemic carboxylic acid side chain follows a well-established route starting from benzophenone.[3][4]

Step 2.1: Darzens Condensation of Benzophenone

A Darzens condensation between benzophenone and methyl chloroacetate in the presence of a base yields the corresponding epoxide.

Experimental Protocol:

-

To a solution of sodium methoxide (2.0 eq) in dry THF at -10°C, add a solution of benzophenone (1.0 eq) and methyl chloroacetate (1.5 eq) in dry THF dropwise.[3]

-

Stir the reaction mixture at -10°C for 2 hours.[3]

-

Quench the reaction with water and extract the product with diethyl ether.[3]

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give methyl 3,3-diphenyloxirane-2-carboxylate, which is used in the next step without further purification.[3]

Step 2.2: Epoxide Ring-Opening and Hydrolysis

The epoxide is then opened with methanol under acidic conditions, followed by hydrolysis of the methyl ester to afford the racemic carboxylic acid.

Experimental Protocol:

-

Dissolve the crude methyl 3,3-diphenyloxirane-2-carboxylate (1.0 eq) in methanol.[3]

-

Add a catalytic amount of p-toluenesulfonic acid and stir at room temperature for 30 minutes.[3]

-

To the resulting solution containing the methoxy ester, add an aqueous solution of sodium hydroxide (10% wt.).[3]

-

Heat the mixture to reflux for 1 hour.[3]

-

After cooling, evaporate the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid.[3]

Part 3: Coupling and Final Product Formation

The final stage of the synthesis involves the coupling of the two key fragments followed by deprotection to yield the target molecule.

Step 3.1: SNAr Coupling Reaction

The racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid is coupled with 2-chloro-4-(acetoxymethyl)-6-methylpyrimidine via a nucleophilic aromatic substitution reaction. A strong base is required to deprotonate both the hydroxyl and carboxylic acid groups of the diphenylpropanoic acid derivative.

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (2.2 eq) in anhydrous DMF.

-

To this suspension, add a solution of racemic 2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid (1.0 eq) in anhydrous DMF dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 2-chloro-4-(acetoxymethyl)-6-methylpyrimidine (1.1 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Acidify the mixture to pH 3-4 with dilute hydrochloric acid and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetate-protected final product.

Step 3.2: Hydrolysis of the Acetate Protecting Group

The final step is the hydrolysis of the acetate protecting group to reveal the hydroxymethyl functionality. A mild base such as lithium hydroxide is suitable for this transformation to avoid potential side reactions.

Experimental Protocol:

-

Dissolve the crude product from the previous step in a mixture of THF and water.

-

Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, rac-4-Hydroxymethyl Ambrisentan, by column chromatography on silica gel or by recrystallization.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR signals |

| This compound | C₂₂H₂₂N₂O₅ | 394.43 | Signals for aromatic protons, methoxy group, pyrimidine ring protons, hydroxymethyl group, and the chiral center proton. |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach for the laboratory-scale preparation of rac-4-Hydroxymethyl Ambrisentan. The strategy relies on well-established chemical transformations and offers clear guidance for execution. This technical guide serves as a valuable resource for scientists engaged in the synthesis of drug metabolites and related compounds, facilitating further research in drug metabolism and pharmacology.

References

- Li, J., & Tian, L. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. Chemical Engineering Transactions, 46, 43-48.

-

Li, J., & Tian, L. (2015). Improved Synthesis Process of Ambrisentan and Darusentan. AIDIC - The Italian Association of Chemical Engineering. Available at: [Link]

-

PubChem. (n.d.). Ambrisentan. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Ambrisentan. Retrieved from [Link]

- Google Patents. (n.d.). Metabolites and derivatives of ambrisentan.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of rac 4-Hydroxymethyl Ambrisentan

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of rac-4-Hydroxymethyl Ambrisentan, a key metabolite of the endothelin receptor antagonist, Ambrisentan.[1][2] In the absence of publicly available experimental spectra, this document serves as a predictive and methodological resource. It is designed to empower researchers in drug metabolism, pharmacokinetics, and quality control to identify and characterize this compound with confidence. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), we will outline detailed protocols for data acquisition and provide expert interpretation of the predicted spectral data. This guide is structured to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to the analysis of this critical molecule.

Introduction: The Scientific Context

Ambrisentan is an established therapeutic agent for pulmonary arterial hypertension.[3] Its metabolism is a critical aspect of its pharmacological profile, and the identification of its metabolites is essential for a complete understanding of its in vivo behavior. rac-4-Hydroxymethyl Ambrisentan is a product of oxidative metabolism, likely mediated by cytochrome P450 enzymes such as CYP3A4, CYP3A5, and CYP2C19.[3] The introduction of a hydroxymethyl group to the pyrimidine ring significantly alters the molecule's polarity and potential for further conjugation.

Accurate structural confirmation of such metabolites is non-trivial and relies on a combination of sophisticated analytical techniques. This guide provides the foundational knowledge required to undertake this characterization, focusing on the three pillars of modern small molecule analysis: NMR, IR, and MS.

Molecular Structure and Predicted Spectroscopic Features

The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. The structure of rac-4-Hydroxymethyl Ambrisentan informs our predictions for its spectral fingerprint.

Chemical Structure

-

IUPAC Name: 2-[[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy]-3-methoxy-3,3-diphenylpropanoic acid[4]

-

Molecular Formula: C₂₂H₂₂N₂O₅[4]

-

Molecular Weight: 394.43 g/mol [1]

-

CAS Number (Racemate): 1106685-84-0[1]

The diagram below illustrates the structure with key atomic positions numbered for the purpose of NMR assignment predictions.

Caption: Molecular structure of 4-Hydroxymethyl Ambrisentan with key atoms labeled for NMR prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR experiments can provide an unambiguous assignment of all atoms in the structure.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Rationale for Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its excellent solubilizing power for polar molecules, particularly those with carboxylic acid and alcohol functionalities.[5] It also shifts the exchangeable -OH and -COOH protons downfield into a less crowded region of the spectrum and slows their exchange rate, often resulting in sharper signals compared to CDCl₃ or MeOD.[6]

-

Field Strength: A 500 MHz (or higher) spectrometer is recommended to achieve optimal signal dispersion, which is crucial for resolving the complex multiplets expected from the two phenyl groups and the pyrimidine proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Field Insights |

| ~12.0 - 13.0 | br s | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[7][8] Its presence is a key indicator. |

| ~7.2 - 7.5 | m | 10H | Ar-H | The ten protons of the two non-equivalent phenyl rings will appear as a complex multiplet. Protons on a diphenylmethyl group typically resonate in this region. |

| ~6.8 | s | 1H | H10 (pyrimidine) | Aromatic protons on electron-deficient heterocyclic rings are deshielded. This singlet will be a key landmark for identifying the pyrimidine core. |

| ~5.5 | s | 1H | H19 (α-proton) | This methine proton is deshielded by the adjacent ether oxygen and the carboxylic acid group. Its chemical shift is highly diagnostic. |

| ~5.0 - 5.5 | t (br) | 1H | -CH₂OH | The hydroxyl proton of the primary alcohol. It will likely be a broad triplet due to coupling with the adjacent CH₂ group, though broadening from exchange is common. |

| ~4.5 | d | 2H | H13 (-CH₂ OH) | These benzylic-like methylene protons are deshielded by the pyrimidine ring and the attached oxygen. Expected to be a doublet due to coupling with the -OH proton. |

| ~3.2 | s | 3H | -OCH₃ (methoxy) | The methoxy group protons will appear as a sharp singlet. Its position is characteristic of a methoxy group on a tertiary carbon.[9] |

| ~2.4 | s | 3H | H12 (pyrimidine -CH₃) | The methyl group on the pyrimidine ring will be a sharp singlet, slightly downfield due to the aromatic ring current. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~170 - 175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this region. |

| ~160 - 170 | C7, C9, C11 | The carbons of the pyrimidine ring are significantly affected by the two nitrogen atoms and the ether linkage, resulting in shifts in this downfield region.[10][11] C7 (attached to the ether oxygen) will be the most deshielded. |

| ~140 - 145 | C_ipso, C_ipso' | The quaternary carbons of the two phenyl rings directly attached to Cβ. |

| ~125 - 130 | Ar-C | Aromatic carbons (CH) of the two phenyl rings. Multiple signals are expected. |

| ~110 - 120 | C10 | The CH carbon of the pyrimidine ring. |

| ~85 - 90 | Cβ | This quaternary carbon, bonded to two phenyl rings and a methoxy group, will be significantly deshielded. |

| ~80 - 85 | Cα | The α-carbon is deshielded by the adjacent ether oxygen and carboxyl group. |

| ~60 - 65 | C13 (-CH₂OH) | The carbon of the hydroxymethyl group. |

| ~50 - 55 | -OCH₃ | The methoxy carbon. |

| ~20 - 25 | C12 (pyrimidine -CH₃) | The methyl carbon on the pyrimidine ring. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the isolated rac-4-Hydroxymethyl Ambrisentan sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5] Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.

-

Tune and match the ¹H and ¹³C channels of the probe.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a 30-degree pulse angle and a relaxation delay of 2 seconds. Acquire at least 16 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A standard pulse program (e.g., zgpg30) is appropriate. A longer relaxation delay (5 seconds) and a larger number of scans (~1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

2D NMR (if required for full assignment): Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to confirm connectivity and finalize all assignments.

-

Caption: Recommended workflow for NMR analysis of rac 4-Hydroxymethyl Ambrisentan.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The spectrum provides a unique "fingerprint" that can be used for identification and quality control.[12]

Predicted Characteristic IR Absorption Bands

Rationale for Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid pharmaceutical samples. It requires minimal to no sample preparation, is non-destructive, and provides high-quality, reproducible spectra.[13][14]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group | Rationale and Field Insights |

| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic Acid | This is one of the most characteristic bands in IR spectroscopy. Its extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.[1][15][16] |

| ~3200 - 3500 | Medium, broad | O-H stretch | Alcohol | The hydroxyl group from the -CH₂OH moiety will likely appear as a broad band superimposed on the even broader carboxylic acid O-H stretch. |

| 3100 - 3000 | Medium | C-H stretch | Aromatic | Stretching vibrations of the C-H bonds on the phenyl and pyrimidine rings.[4][16] |

| 3000 - 2850 | Medium | C-H stretch | Aliphatic | Stretching vibrations of the C-H bonds in the methyl and methoxy groups. |

| ~1720 - 1680 | Strong, sharp | C=O stretch | Carboxylic Acid | The carbonyl stretch is a very strong and sharp absorption, making it an excellent diagnostic peak.[15][17] |

| ~1600, ~1475 | Medium | C=C / C=N stretch | Aromatic/Pyrimidine Ring | Skeletal vibrations within the aromatic and heterocyclic rings. |

| ~1320 - 1210 | Strong | C-O stretch | Carboxylic Acid, Ether | This region will contain strong absorptions from the C-O single bond stretching of the carboxylic acid, the aryl ether linkage, and the methoxy group. |

| ~1050 | Medium | C-O stretch | Primary Alcohol | The C-O stretch of the primary alcohol functional group. |

Experimental Protocol for FTIR-ATR Data Acquisition

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of air (CO₂, H₂O).

-

-

Sample Application:

-

Place a small amount (1-2 mg) of the solid rac-4-Hydroxymethyl Ambrisentan sample directly onto the center of the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.

-

The standard spectral range is 4000-400 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Rationale for Experimental Choices:

-

Ionization Technique: ESI is the gold standard for polar, non-volatile pharmaceutical compounds like the target molecule.[18][19][20] It is a "soft" ionization technique that typically produces an intact molecular ion with minimal in-source fragmentation, which is ideal for molecular weight confirmation. Analysis can be performed in both positive and negative ion modes.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is highly recommended. This provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

| Ion Mode | Predicted m/z | Ion Formula | Assignment | Rationale and Field Insights |

| Positive | 395.1601 | [C₂₂H₂₃N₂O₅]⁺ | [M+H]⁺ | Protonation of one of the pyrimidine nitrogens is the most likely event in positive ion mode. |

| Positive | 417.1421 | [C₂₂H₂₂N₂NaO₅]⁺ | [M+Na]⁺ | Sodium adducts are very common in ESI-MS, especially when glass or trace salts are present. |

| Negative | 393.1459 | [C₂₂H₂₁N₂O₅]⁻ | [M-H]⁻ | Deprotonation of the highly acidic carboxylic acid proton is the most favorable event in negative ion mode, typically yielding a very strong signal. |

Predicted Tandem MS (MS/MS) Fragmentation

By selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that help confirm the structure.

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. azooptics.com [azooptics.com]

- 13. agilent.com [agilent.com]

- 14. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

The Metabolic Fate of Ambrisentan: A Technical Guide to the Role of rac 4-Hydroxymethyl Ambrisentan

Abstract

Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist, is a cornerstone in the management of pulmonary arterial hypertension (PAH). A thorough understanding of its metabolic disposition is critical for optimizing therapeutic strategies and predicting potential drug-drug interactions. This technical guide provides an in-depth examination of the metabolic pathways of Ambrisentan, with a specific focus on the formation, characterization, and pharmacological relevance of its primary oxidative metabolite, rac 4-Hydroxymethyl Ambrisentan. We will explore the enzymatic processes governing its biotransformation, present detailed methodologies for its study, and contextualize the contribution of this metabolite to the overall clinical profile of Ambrisentan. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology, drug metabolism, and cardiovascular medicine.

Introduction: The Clinical Context of Ambrisentan Metabolism

Ambrisentan exerts its therapeutic effect by blocking the potent vasoconstrictive and proliferative actions of endothelin-1 (ET-1) at the ETA receptor.[1][2] The pharmacokinetics of Ambrisentan are characterized by rapid oral absorption and elimination predominantly through non-renal pathways.[3] Hepatic metabolism is the primary route of clearance, involving two major types of biotransformation: oxidation and glucuronidation.[4] While Ambrisentan itself is the principal active moiety, a comprehensive safety and efficacy profile necessitates a detailed characterization of its metabolites. The central focus of this guide is the 4-hydroxymethyl derivative, a product of Phase I oxidation, and its significance in the overall disposition of the parent drug.

The Metabolic Pathway of Ambrisentan

Ambrisentan undergoes extensive metabolism, primarily in the liver, leading to the formation of several metabolites. The parent drug and its metabolites are mainly found in the feces, with a smaller fraction recovered in the urine.[5] The biotransformation can be broadly categorized into Phase I oxidation and Phase II glucuronidation.

Phase I Metabolism: The Genesis of 4-Hydroxymethyl Ambrisentan

The initial and most significant oxidative transformation of Ambrisentan is the hydroxylation of one of the methyl groups on the pyrimidine ring, resulting in the formation of 4-Hydroxymethyl Ambrisentan.

-

Enzymatic Machinery : This reaction is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this hydroxylation.[4] Minor contributions from CYP3A5 and CYP2C19 have also been noted.[4][6] The central role of CYP3A4 underscores the potential for drug-drug interactions with strong inhibitors or inducers of this enzyme.

Phase II Metabolism: Glucuronidation Pathways

Both the parent drug, Ambrisentan, and its hydroxylated metabolite undergo Phase II conjugation with glucuronic acid.

-

Direct Glucuronidation of Ambrisentan : Ambrisentan can be directly conjugated to form Ambrisentan acyl-β-D-glucuronide. This reaction is catalyzed by several UDP-glucuronosyltransferase (UGT) isoenzymes, including UGT1A3S, UGT1A9S, and UGT2B7S .[4]

-

Glucuronidation of the Metabolite : The 4-Hydroxymethyl Ambrisentan metabolite is further conjugated to form 4-Hydroxymethyl Ambrisentan glucuronide.[4][5]

The interplay of these pathways is visually summarized in the following diagram:

Quantitative Profile and Pharmacological Activity

Understanding the relative abundance and intrinsic activity of each metabolic species is crucial for assessing their contribution to the overall pharmacological effect and potential for toxicity.

Plasma and Excreta Distribution

Human mass balance studies using radiolabeled Ambrisentan have provided quantitative insights into its metabolic fate.[5] Ambrisentan is the predominant circulating species in plasma. The metabolites, while present, constitute a smaller fraction of the total drug-related material.

| Compound | Relative Systemic Exposure in Plasma (Range from studies) |

| Ambrisentan (Parent Drug) | ~73% |

| This compound | 21-22% |

| Ambrisentan Glucuronide | 4-13% |

| 4-Hydroxymethyl Ambrisentan Glucuronide | 1-5% |

| Table 1: Relative systemic exposure of Ambrisentan and its major metabolites in human plasma. Data synthesized from multiple sources.[5][6] |

Excretion data reveals that the majority of the administered dose is eliminated in the feces (approx. 66%), with a smaller portion in the urine (approx. 22%).[5] Unchanged Ambrisentan accounts for a very small fraction of urinary excretion, highlighting the importance of metabolism in its clearance.[5]

The Diminished Role of this compound

A key finding in the characterization of Ambrisentan's metabolism is the significantly reduced pharmacological activity of its primary oxidative metabolite.

-

Receptor Binding Affinity : In vitro receptor binding assays have demonstrated that the affinity of 4-Hydroxymethyl Ambrisentan for the human ETA receptor is approximately 65-fold less than that of the parent Ambrisentan molecule.

-

Clinical Significance : Given its lower receptor affinity and its plasma concentrations being approximately 21-22% relative to the parent drug, 4-Hydroxymethyl Ambrisentan is not expected to contribute meaningfully to the clinical efficacy of Ambrisentan therapy.[6] The therapeutic effect is overwhelmingly attributable to the parent compound.

Methodologies for Studying Ambrisentan Metabolism

The characterization of Ambrisentan's metabolic pathways relies on a suite of sophisticated in vitro and analytical techniques. The choice of these methods is guided by the need to create a self-validating system that can reliably predict in vivo outcomes, a cornerstone of modern drug development and a requirement by regulatory bodies.

In Vitro Metabolism and Enzyme Phenotyping

The rationale for using in vitro systems, such as human liver microsomes (HLM), is that they provide a concentrated source of the primary drug-metabolizing enzymes (CYPs and UGTs) in a controlled, high-throughput environment.[7] This allows for the precise identification of the enzymes responsible for a drug's metabolism, which is critical for predicting drug-drug interactions.

Protocol: CYP450 Reaction Phenotyping for 4-Hydroxymethyl Ambrisentan Formation

-

Objective : To identify the specific CYP isozymes responsible for the oxidative metabolism of Ambrisentan to 4-Hydroxymethyl Ambrisentan.

-

Materials :

-

Ambrisentan

-

Pooled Human Liver Microsomes (HLM)

-

Recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C19, etc.)

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Selective chemical inhibitors for major CYP isozymes (e.g., Ketoconazole for CYP3A4, Ticlopidine for CYP2C19)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

-

Procedure :

-

Incubation with HLM and Inhibitors :

-

Prepare incubation mixtures containing HLM, Ambrisentan (at a concentration near its Km), and buffer.

-

For inhibitor arms, pre-incubate the mixture with a selective CYP inhibitor for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a predetermined time (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge to precipitate proteins and collect the supernatant for analysis.

-

-

Incubation with Recombinant CYPs :

-

Prepare parallel incubations using individual recombinant CYP enzymes instead of HLM. This directly tests the capability of each isozyme to metabolize Ambrisentan.

-

Follow the same initiation, incubation, and termination steps as above.

-

-

Analysis :

-

Analyze the supernatant from all incubations using a validated LC-MS/MS method to quantify the formation of 4-Hydroxymethyl Ambrisentan.

-

-

-

Data Interpretation :

-

A significant reduction in metabolite formation in the presence of a selective inhibitor (e.g., Ketoconazole) points to the involvement of that specific CYP enzyme (e.g., CYP3A4).

-

Robust formation of the metabolite in the presence of a specific recombinant CYP confirms that isozyme's role.

-

By comparing the results, the fractional contribution (fm) of each enzyme to the metabolic pathway can be estimated.

-

Analytical Methods for Metabolite Quantification

Accurate quantification of Ambrisentan and its metabolites in complex biological matrices like plasma is essential. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[8][9]

General Protocol Outline: LC-MS/MS Quantification in Plasma

-

Sample Preparation : Extract Ambrisentan, its metabolites, and an internal standard from plasma. This is commonly achieved through protein precipitation with a solvent like acetonitrile, or more selectively via liquid-liquid extraction or solid-phase extraction.[9][10]

-

Chromatographic Separation : Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase gradient (e.g., acetonitrile and an aqueous buffer like ammonium acetate) to separate the parent drug from its metabolites based on their physicochemical properties.[8]

-

Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored, providing exceptional selectivity and quantitative accuracy.[8][9]

-

Quantification : A calibration curve is constructed by analyzing samples with known concentrations of the analytes. The concentration in the unknown samples is then determined by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Assessment of Pharmacological Activity

To experimentally validate the assertion that 4-Hydroxymethyl Ambrisentan is less active than the parent drug, in vitro pharmacology assays are employed. These can include receptor binding assays to measure affinity and functional assays to measure antagonist potency.

Protocol: Competitive Radioligand Binding Assay for ETA Receptor Affinity

-

Objective : To determine the binding affinity (Ki) of Ambrisentan and 4-Hydroxymethyl Ambrisentan for the ETA receptor.

-

Materials :

-

Cell membranes prepared from a cell line recombinantly expressing the human ETA receptor (e.g., CHO cells).[11]

-

A radiolabeled ligand with high affinity for the ETA receptor (e.g., [¹²⁵I]-ET-1).

-

Ambrisentan and 4-Hydroxymethyl Ambrisentan (unlabeled competitor compounds).

-

Assay buffer.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure :

-

Prepare a series of dilutions for both Ambrisentan and 4-Hydroxymethyl Ambrisentan.

-

In a multi-well plate, incubate the ETA receptor-containing membranes with a fixed, low concentration of the radioligand and varying concentrations of the unlabeled competitor compound (Ambrisentan or its metabolite).

-

Allow the binding to reach equilibrium.

-

Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis :

-

Plot the percentage of specific binding against the log concentration of the competitor compound.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

-

A higher Ki value for 4-Hydroxymethyl Ambrisentan compared to Ambrisentan would confirm its lower binding affinity.

-

Conclusion

The metabolism of Ambrisentan is a well-defined process dominated by CYP3A4-mediated oxidation to this compound and subsequent glucuronidation of both the parent drug and the hydroxylated metabolite. While 4-Hydroxymethyl Ambrisentan is the most abundant metabolite in systemic circulation, its contribution to the overall pharmacological activity of the drug is negligible due to its substantially lower affinity for the ETA receptor. The therapeutic effects of Ambrisentan are therefore directly attributable to the parent molecule. The methodologies outlined in this guide represent the industry-standard approach for characterizing the metabolic profile of a drug candidate, ensuring a comprehensive understanding of its disposition and providing a robust framework for assessing clinical safety and efficacy.

References

-

MA Hong, LIU Jingyuan, JIN Hao, et al. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application. Chinese Journal of Clinical Pharmacology and Therapeutics. 2021;26(4):382-388. [Link]

-

U.S. Food and Drug Administration. Center for Drug Evaluation and Research. Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 22-081 (Letairis). [Link]

-

Global Substance Registration System (GSRS). 4-HYDROXYMETHYL AMBRISENTAN GLUCURONIDE. [Link]

-

Bio-protocol. In vitro metabolism study. [Link]

-

Lukram O, Sharma R, Kumar D, et al. High-performance liquid chromatography tandem mass spectrometry method for quantification of endothelin receptor antagonist drug, ambrisentan, in human plasma and its application in a pharmacokinetic study. Biomed Chromatogr. 2014;28(8):1147-1155. [Link]

-

James A, Soeding P, Hughes R, Wright C. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro. Eur J Pharmacol. 2017;808:38-45. [Link]

-

Dayton BD, Chiou WJ, Opgenorth TJ, Wu-Wong JR. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay. Life Sci. 2000;66(10):937-945. [Link]

-

Axios Research. 4-Hydroxymethyl ambrisentan acyl beta-glucuronide. [Link]

-

Veeprho. 4-Hydroxymethyl Ambrisentan Acyl Beta Glucuronide. [Link]

-

Vizza CD, Lynch JP, Frazier A, et al. Ambrisentan for the treatment of pulmonary arterial hypertension. Drug Des Devel Ther. 2008;2:109-120. [Link]

-

ResearchGate. Characteristics of endothelin Receptor Antagonists for the treatment of PAH. [Link]

-

Vatter H, Seifert V. Experimental approaches to evaluate endothelin-A receptor antagonists. Methods Find Exp Clin Pharmacol. 2002;24(9):581-597. [Link]

-

ResearchGate. Effect of Ambrisentan Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model. [Link]

-

Lüscher TF, Barton M. Chronic endothelin receptor antagonism preserves coronary endothelial function in experimental hypercholesterolemia. Circulation. 1997;96(6):1941-1946. [Link]

-

Rani JP, Vishnuvardhan C, Nimbalkar RD, Garg P, Satheeshkumar N. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay. J Pharm Biomed Anal. 2018;155:320-328. [Link]

-

U.S. Food and Drug Administration. Divisional Memorandum for NDA 22-081 (Letairis). [Link]

-

Lüscher TF, Barton M. Endothelins and endothelin receptor antagonists: therapeutic considerations for a novel class of cardiovascular drugs. Circulation. 2000;102(19):2434-2440. [Link]

-

Therapeutic Goods Administration (TGA), Australia. Product Information: VOLIBRIS (ambrisentan) film-coated tablets. [Link]

-

Obach RS. Cytochrome P450 reaction phenotyping: State of the art. Drug Metab Pharmacokinet. 2023;50:100494. [Link]

-

ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

ResearchGate. The chemical structure of ambrisentan. [Link]

-

Cabiati M, Biondi F, Ghelardoni S, et al. Ambrisentan Retains Its Pro-Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes. J Cell Mol Med. 2023;27(1):145-159. [Link]

-

SpringerLink. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Ambrisentan. [Updated 2017 Sep 30]. [Link]

-

Miners JO, Rowland A, Elliot DJ, Mackenzie PI. In Vitro Drug Metabolism Using Liver Microsomes. Curr Protoc Pharmacol. 2016;74:7.8.1-7.8.24. [Link]

Sources

- 1. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Endothelin-A receptor antagonist inhibits angiotensin II and noradrenaline in man - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of endothelin-A and endothelin-B receptor distribution visualized by radioligand binding versus immunocytochemical localization using subtype selective antisera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and ambrisentan in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolite characterization of ambrisentan, in in vitro and in vivo matrices by UHPLC/QTOF/MS/MS: Detection of glutathione conjugate of epoxide metabolite evidenced by in vitro GSH trapping assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

An In-Depth Technical Guide to the In Vitro Generation of rac-4-Hydroxymethyl Ambrisentan

Preamble: The Scientific Imperative

In the landscape of drug development, understanding a compound's metabolic fate is not merely a regulatory checkpoint but a fundamental necessity for predicting its efficacy, safety, and potential for drug-drug interactions (DDI). Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist, is a critical therapy for pulmonary arterial hypertension (PAH).[1][2] While its primary metabolic route is glucuronidation, a significant portion (approximately 20%) undergoes Phase I oxidative metabolism, predominantly forming 4-Hydroxymethyl Ambrisentan.[3][4] This hydroxylated metabolite is substantially less active than the parent drug, making its characterization essential for a complete pharmacokinetic profile.[4]

This guide provides a comprehensive, technically-grounded framework for the in vitro generation of rac-4-Hydroxymethyl Ambrisentan. It moves beyond a simple recitation of steps to explain the underlying biochemical rationale, empowering researchers to not only replicate the methodology but also to adapt and troubleshoot it effectively. The protocols described herein are designed as self-validating systems, ensuring robust and reproducible outcomes.

The Metabolic Landscape of Ambrisentan Hydroxylation

Ambrisentan's journey through the hepatic metabolic machinery involves several key enzymatic players. While Phase II glucuronidation by UDP-glucuronosyltransferases (UGTs) is the dominant clearance pathway, the formation of 4-Hydroxymethyl Ambrisentan is a classic Phase I oxidative reaction mediated by the cytochrome P450 (CYP) superfamily.[5][6]

In vitro studies using human liver tissues and recombinant enzymes have definitively identified CYP3A4 as the principal enzyme responsible for this hydroxylation, with a secondary contribution from CYP2C19 .[7][8][9] This knowledge is critical, as it dictates the selection of the appropriate in vitro system and informs the potential for DDIs with inhibitors or inducers of these specific CYP isoforms.[3][10]

The reaction involves the insertion of a hydroxyl group onto the methyl group of the pyrimidine ring, a common site for oxidative metabolism.

Figure 1: Primary metabolic pathways of Ambrisentan.

Selecting the Optimal In Vitro System: A Rationale-Driven Approach

The choice of an in vitro system is the foundational decision upon which the success of metabolite generation rests. The goal is to mimic the hepatic environment where Ambrisentan is metabolized in vivo.

Human Liver Microsomes (HLMs) are the gold-standard and most appropriate choice for this application.[11][12]

-

Causality: HLMs are subcellular fractions of hepatocytes containing the endoplasmic reticulum, which is densely populated with the CYP and UGT enzymes responsible for the majority of drug metabolism.[13][14] Their use directly targets the enzymes of interest (CYP3A4, CYP2C19) in their native membrane-bound environment, providing a high-fidelity model for Phase I metabolism.[12]

-

Trustworthiness: Pooled HLMs, sourced from multiple donors, are commercially available and characterized for the activity of major CYP enzymes. This averaging of donor variability provides a more representative model of the general population's metabolic capacity, enhancing the reproducibility and relevance of the generated data.

Alternative System: Recombinant CYPs (rCYPs) For reaction phenotyping (i.e., confirming which specific enzyme is responsible), using individually expressed recombinant CYP enzymes (e.g., rCYP3A4 and rCYP2C19) is invaluable. Incubating Ambrisentan with each rCYP separately allows for the unambiguous assignment of metabolic roles.

Experimental Protocol: Generation of 4-Hydroxymethyl Ambrisentan using HLMs

This section details a robust, step-by-step protocol. The concentrations and incubation times are starting points and should be optimized based on preliminary range-finding experiments to ensure the reaction proceeds within a linear range with respect to time and protein concentration.

Reagents and Materials

| Component | Recommended Supplier | Purpose |

| Ambrisentan | Sigma-Aldrich, Cayman Chemical | Substrate |

| rac-4-Hydroxymethyl Ambrisentan Standard | Pharmace Research Laboratory[15] | Analytical Reference Standard |

| Pooled Human Liver Microsomes (HLMs) | Corning, Sekisui XenoTech | Enzyme Source |

| NADPH Regenerating System (e.g., Solution A & B) | Corning, Promega | Cofactor for CYP activity |

| Potassium Phosphate Buffer (100 mM, pH 7.4) | Lab-prepared | Maintains physiological pH |

| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | Reaction termination/protein precipitation |

| Methanol (MeOH), HPLC Grade | Fisher Scientific | Solvent for stock solutions |

| Deionized Water | Millipore Milli-Q system | Reagent preparation |

Step-by-Step Incubation Workflow

This protocol is designed for a final incubation volume of 200 µL. All incubations should be performed in triplicate.

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Ambrisentan in Methanol.

-

Serially dilute the stock solution to create working solutions for the desired final concentrations (e.g., a 200 µM working stock for a 10 µM final concentration). Rationale: Keeping the final solvent concentration low (typically <1%) is crucial to avoid inhibiting enzyme activity.[13]

-

-

Incubation Setup (on ice):

-

In a 1.5 mL microcentrifuge tube, add the following in order:

-

115 µL of 100 mM Potassium Phosphate Buffer (pH 7.4).

-

20 µL of HLM suspension (to achieve a final concentration of 0.5 mg/mL).

-

5 µL of Ambrisentan working solution (to achieve the desired final concentration, e.g., 1-10 µM).

-

-

Include a negative control (no NADPH) for each concentration to ensure metabolism is cofactor-dependent.

-

-

Pre-incubation:

-

Vortex the tubes gently and pre-incubate the mixture for 5 minutes in a shaking water bath set to 37°C. Rationale: This step allows the substrate and enzymes to reach thermal equilibrium before initiating the reaction.

-

-

Reaction Initiation:

-

Initiate the metabolic reaction by adding 60 µL of the pre-warmed NADPH regenerating system.

-

Immediately vortex gently to mix.

-

-

Incubation:

-

Incubate for 60 minutes at 37°C with gentle shaking. Rationale: This duration is typically sufficient for detectable metabolite formation without significant substrate depletion or enzyme degradation.

-

-

Reaction Termination:

-

Stop the reaction by adding 400 µL of ice-cold Acetonitrile containing an internal standard (if used for quantitative analysis).

-

Vortex vigorously for 1 minute. Rationale: Cold acetonitrile serves two purposes: it instantly denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

-

Figure 2: Experimental workflow for HLM-based metabolite generation.

Analytical Characterization and Confirmation

The unambiguous identification and quantification of the generated 4-Hydroxymethyl Ambrisentan requires a sensitive and specific analytical technique. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for this purpose.[16][17][18]

LC-MS/MS Methodology

-

Chromatographic Separation (LC):

-

A reverse-phase C18 column is typically used to separate Ambrisentan from its more polar metabolite, 4-Hydroxymethyl Ambrisentan.[19]

-

The mobile phase usually consists of a gradient of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

The parent drug (Ambrisentan) will have a longer retention time than the hydroxylated metabolite due to its higher lipophilicity.

-

-

Mass Spectrometric Detection (MS/MS):

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

-

This involves monitoring a specific precursor-to-product ion transition for both the parent drug and the metabolite.

-

Ambrisentan: (m/z 379.2 → fragment ion)

-

4-Hydroxymethyl Ambrisentan: (m/z 395.2 → fragment ion)[15]

-

-

Confirmation is achieved by comparing the retention time and the mass transition of the peak in the sample to that of a certified reference standard of 4-Hydroxymethyl Ambrisentan.[18]

-

Data Interpretation

-

Qualitative Analysis: The presence of a peak in the sample incubate at the same retention time and with the same MRM transition as the 4-Hydroxymethyl Ambrisentan standard confirms its generation. The absence of this peak in the negative control (no NADPH) incubation validates that its formation is a CYP-dependent enzymatic process.

-

Quantitative Analysis: A calibration curve is constructed using the reference standard to quantify the amount of metabolite formed. This allows for the calculation of the rate of formation (e.g., in pmol/min/mg protein), which is a critical parameter for metabolic stability and DDI studies.

References

- CPY Document. (n.d.). U.S. Food and Drug Administration.

- Zbaida, S. (2002). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology.

- Tran, T. H., & Rybczynski, P. J. (2011). Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension. Journal of Clinical Pharmacology, 51(12), 1636-1651.

- Hofma, B., et al. (2015). Dried Blood Spot Technique for the Monitoring of Ambrisentan, Bosentan, Sildenafil, and Tadalafil in Patients with Pulmonary Arterial Hypertension. Analytical Chemistry, 87(24), 12119-12126.

- Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension. (n.d.). National Institutes of Health.

- Kumar, S., & Surapaneni, S. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Applied Biochemistry and Biotechnology, 160(6), 1699-1722.

- Ambrisentan. (2017). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.

- Ambrisentan – Knowledge and References. (n.d.). Taylor & Francis.

- Vizza, C. D., et al. (2007). A review of pulmonary arterial hypertension: role of ambrisentan. Vascular Health and Risk Management, 3(6), 831–841.

- Ambrisentan. (n.d.). ResearchGate.

- Miners, J. O., & Clarke, S. J. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.8.1-7.8.24.

- AMBRISENTAN tablet, film coated Label. (n.d.). DailyMed.

- In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate.

- Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension. (n.d.). Journal of the American College of Cardiology.

- A Concise Review on Analytical Profile of Ambrisentan. (n.d.). ResearchGate.

- Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (2009). Scilit.

- Balakrishna, M., et al. (2013). RP-HPLC-PDA method for the analysis of ambrisentan in bulk drug and pharmaceutical dosage forms. International Journal of Chemical and Pharmaceutical Sciences, 4(4).

- Casserly, B., & Klinger, J. R. (2008). Ambrisentan for the treatment of pulmonary arterial hypertension. Drug Design, Development and Therapy, 2, 265–280.

- Pharmacokinetics of Ambrisentan, a Novel Drug for Treatment of Pulmonary Arterial Hypertension(PAH), in Japanese Subjects. (n.d.). J-Stage.

- Lan, T., et al. (2021). Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS. Pharmaceutical Biology, 59(1), 115-122.

- 22-081 (ambrisentan; Letairis). (2007). U.S. Food and Drug Administration.

- Ambrisentan 4-Hydroxymethyl Analog. (n.d.). Pharmace Research Laboratory.

- Improved Synthesis Process of Ambrisentan and Darusentan. (n.d.). AIDIC - The Italian Association of Chemical Engineering.

- Kichloo, A., et al. (2016). Ambrisentan: a review of its use in pulmonary arterial hypertension. Therapeutic Advances in Respiratory Disease, 10(4), 346–355.

- Ambrisentan. (n.d.). PubChem. National Institutes of Health.

- The chemical structure of ambrisentan. (n.d.). ResearchGate.

- Ambrisentan. (n.d.). New Drug Approvals.

- Ambrisentan for the treatment of pulmonary arterial hypertension. (n.d.). ResearchGate.

- What is the mechanism of Ambrisentan? (2024). Patsnap Synapse.

- Ambrisentan for the treatment of pulmonary arterial hypertension. (n.d.). ResearchGate.

- Metabolites and derivatives of ambrisentan. (n.d.). Google Patents.

- Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121–1132.

- Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). SlidePlayer.

- UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. (n.d.). PubMed.

- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40, 581–616.

- CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. (2024). PMC. PubMed Central.

- Process for producing ambrisentan. (n.d.). Google Patents.

- First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. (n.d.). National Institutes of Health.

Sources

- 1. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 3. Drug Interactions Associated With Therapies for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics and drug-drug interactions of endothelin receptor antagonists in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. DailyMed - AMBRISENTAN tablet, film coated [dailymed.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scilit.com [scilit.com]

- 15. pharmaceresearch.com [pharmaceresearch.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of herb-drug interaction of ambrisentan with shikonin based on UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijcps.com [ijcps.com]

An In-Depth Technical Guide to the Biological Activity Screening of rac 4-Hydroxymethyl Ambrisentan

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the biological activity screening of rac 4-Hydroxymethyl Ambrisentan. The methodologies detailed herein are grounded in established pharmacological principles to ensure scientific integrity and generate reliable, reproducible data.

Introduction: The Rationale for Screening this compound

Ambrisentan is a potent and selective endothelin receptor antagonist (ERA) approved for the treatment of pulmonary arterial hypertension (PAH).[1][2][3][4] It functions by blocking the endothelin-A (ETA) receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[5][6] The metabolism of Ambrisentan in the body leads to the formation of several metabolites, including 4-hydroxymethyl Ambrisentan.[7][8][9] Understanding the biological activity of these metabolites is crucial for a complete pharmacological profile of the parent drug.

This guide focuses on the racemic form (rac) of 4-Hydroxymethyl Ambrisentan to provide an initial assessment of its potential activity at endothelin receptors. The screening cascade outlined below is designed to characterize the binding affinity and functional activity of this metabolite, providing critical insights into its potential contribution to the overall therapeutic effect or off-target activities of Ambrisentan.

Part 1: Foundational Principles of Endothelin Receptor Signaling

ET-1 exerts its physiological effects through two G protein-coupled receptors (GPCRs): ETA and ETB.[10][11][12]

-

ETA Receptors: Primarily located on vascular smooth muscle cells, their activation leads to potent vasoconstriction and cell proliferation.[1][2][12][13]

-

ETB Receptors: Found on endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1.[1][13] Smooth muscle ETB receptors, like ETA receptors, can mediate vasoconstriction.[10][13]

Ambrisentan's therapeutic benefit in PAH is largely attributed to its selective antagonism of the ETA receptor.[5][6] Therefore, the primary objective of this screening guide is to determine if this compound retains affinity and antagonist activity at the ETA receptor, and to assess its selectivity versus the ETB receptor.

Signaling Pathway Overview